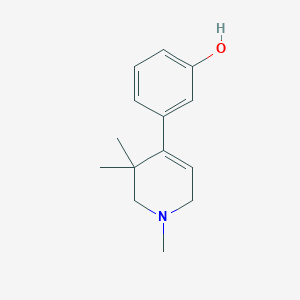
3-(1,3,3-Trimethyl-1,2,3,6-tetrahydropyridin-4-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3,3-Trimethyl-1,2,3,6-tetrahydropyridin-4-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by a phenol group attached to a tetrahydropyridine ring, which is further substituted with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,3-Trimethyl-1,2,3,6-tetrahydropyridin-4-yl)phenol typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Attachment of the Phenol Group: The phenol group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,3,3-Trimethyl-1,2,3,6-tetrahydropyridin-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitro groups, and other electrophiles in the presence of catalysts or under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols, amines, and other reduced derivatives.
Substitution: Halogenated, nitrated, and other substituted phenols.
Scientific Research Applications
3-(1,3,3-Trimethyl-1,2,3,6-tetrahydropyridin-4-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1,3,3-Trimethyl-1,2,3,6-tetrahydropyridin-4-yl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,3,6-trimethyl-: Similar structure but lacks the tetrahydropyridine ring.
Benzene, 1,2,3-trimethyl-: Similar methyl substitution pattern but lacks the phenol group.
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: Contains multiple phenol groups and a different substitution pattern.
Uniqueness
3-(1,3,3-Trimethyl-1,2,3,6-tetrahydropyridin-4-yl)phenol is unique due to its combination of a phenol group with a tetrahydropyridine ring and multiple methyl groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
3-(1,3,3-trimethyl-2,6-dihydropyridin-4-yl)phenol |
InChI |
InChI=1S/C14H19NO/c1-14(2)10-15(3)8-7-13(14)11-5-4-6-12(16)9-11/h4-7,9,16H,8,10H2,1-3H3 |
InChI Key |
PHSPEVJJYJUQMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC=C1C2=CC(=CC=C2)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[b]thiophene-4-carboximidamide hydrochloride](/img/structure/B13030145.png)

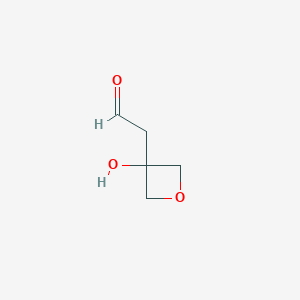
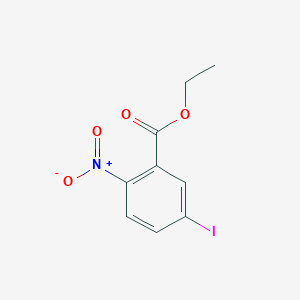
![1-Methyl-4,5,6,7-tetrahydrobenzo[c]thiophene](/img/structure/B13030170.png)
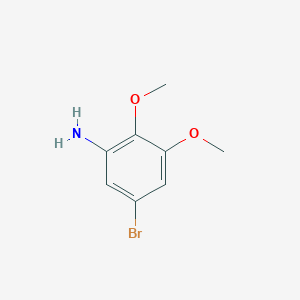
![Ethyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13030180.png)

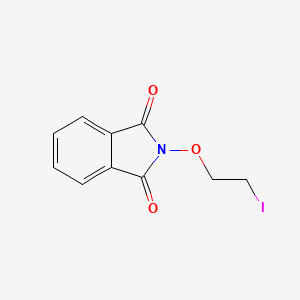
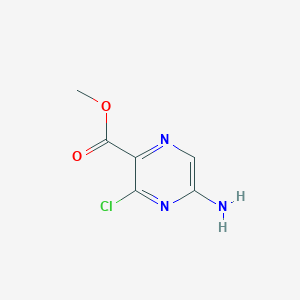
![2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid](/img/structure/B13030225.png)

![(1R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13030236.png)
